5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile
Description
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with an amino group, a bromophenyl group, and a carbonitrile group
Properties
IUPAC Name |
5-amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUIZTWTQMCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C#N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(4-bromophenyl)-1,2,4-triazole
- 5-Amino-3-(4-bromophenyl)-1,2,3-triazole
Uniqueness
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to pyrazole and triazole analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazole ring substituted with an amino group, a bromophenyl group, and a carbonitrile group, contributing to its unique reactivity and biological profile. Research has indicated its applications in drug discovery, particularly for antimicrobial and anticancer properties.
- Molecular Formula: C10H7BrN4O
- Molecular Weight: 276.09 g/mol
- CAS Number: 866154-02-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino and nitrile groups can form hydrogen bonds and engage in other interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions affecting cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes the antimicrobial efficacy observed in different studies:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Pseudomonas aeruginosa | Low |
In vitro assays have demonstrated that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anticancer Activity
The compound has shown promise in anticancer research. It has been investigated for its cytotoxic effects on various cancer cell lines. The following table provides a summary of its anticancer activity:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| CaCo-2 (colon adenocarcinoma) | 20.0 | |
| A549 (lung cancer) | 25.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various oxazole derivatives, this compound was found to have moderate inhibitory effects against S. aureus and E. coli, indicating its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on different cancer cell lines revealed significant antiproliferative activity, particularly against HeLa cells, where it exhibited an IC50 value of 15 µM . This suggests that further development could lead to promising anticancer agents.
Q & A
Q. What is the molecular structure of 5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile, and how do its functional groups influence reactivity?
The compound features a 1,2-oxazole ring substituted with an amino group (-NH₂) at position 5, a 4-bromophenyl group at position 3, and a carbonitrile (-CN) group at position 4. Key functional groups include:
- Bromophenyl moiety : Enhances hydrophobicity and participates in halogen bonding or π-π stacking interactions .
- Amino group : Acts as a hydrogen bond donor, influencing solubility and biological interactions .
- Carbonitrile group : Contributes to electrophilic reactivity, enabling nucleophilic substitution or cyclization reactions . X-ray crystallography data confirm bond angles and distances critical for predicting reactivity, such as the C-Br bond length (~1.89 Å) and planarity of the oxazole ring .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity. For example, the amino proton resonates near δ 6.5–7.0 ppm in DMSO-d₆ .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., Br···N contacts) critical for material science applications .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and scalability?
Multi-step synthesis typically involves:
- Step 1 : Formation of the oxazole core via cyclocondensation of bromophenyl-substituted precursors under reflux in anhydrous THF .
- Step 2 : Introduction of the amino group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 3 : Purification by column chromatography (silica gel, hexane/EtOAc gradient) improves yield (>75%) . Key variables : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type couplings) .
Q. What computational approaches predict the compound’s bioactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox stability and charge transfer properties .
- Molecular Docking : Simulates binding to biological targets (e.g., kinases or microbial enzymes). For example, the bromophenyl group shows strong affinity for hydrophobic pockets in β-tubulin (docking score: −9.2 kcal/mol) .
- Molecular Dynamics (MD) : Models solvation effects and conformational stability in aqueous environments .
Q. How do environmental factors (e.g., solvent, pH) influence its stability and reactivity in experimental settings?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the carbonitrile group but may promote hydrolysis at high temperatures .
- pH Sensitivity : The amino group protonates below pH 6, altering solubility and reactivity. At pH > 8, deprotonation enhances nucleophilicity .
- Surface Adsorption : Studies on indoor surfaces (e.g., glass or polymers) show that bromophenyl groups adsorb strongly, reducing bioavailability in environmental assays .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer efficacy often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
- Purity Issues : Trace solvents (e.g., DMSO residuals) in biological assays may artifactually inhibit growth .
- Metabolic Stability : Hepatic microsomal studies reveal rapid CYP450-mediated degradation (t₁/₂ ~30 min), necessitating prodrug formulations .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic data with PubChem entries (CID: [insert]) and crystallographic databases (CCDC: [insert]) .
- Controlled Reactivity Tests : Use differential scanning calorimetry (DSC) to assess thermal stability during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
